Methyl L-valinate

説明

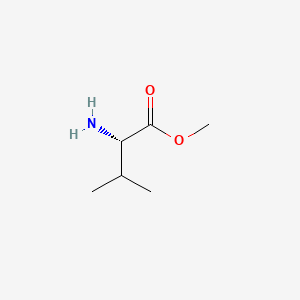

Structure

3D Structure

特性

IUPAC Name |

methyl (2S)-2-amino-3-methylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2/c1-4(2)5(7)6(8)9-3/h4-5H,7H2,1-3H3/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEMZBWPSKYISTN-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20193685 | |

| Record name | L-Valine, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20193685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4070-48-8 | |

| Record name | L-Valine, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004070488 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Valine, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20193685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Methyl L-valinate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of Methyl L-valinate and its commonly used hydrochloride salt. This document is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and chemical synthesis.

Introduction

This compound is the methyl ester of the essential amino acid L-valine. It serves as a crucial chiral building block and intermediate in the synthesis of various pharmaceutical compounds, most notably the antiviral drug Valacyclovir and the antihypertensive agent Valsartan.[1][2][3] Understanding its physicochemical properties is paramount for its effective use in synthesis, formulation, and quality control. This guide outlines these properties for both the free base and the hydrochloride salt, provides detailed experimental protocols for their determination, and includes a workflow for its synthesis and purification.

Physicochemical Properties

The quantitative physicochemical data for this compound and its hydrochloride salt are summarized in the tables below. It is important to distinguish between the two forms as their properties differ significantly.

This compound (Free Base)

| Property | Value | Reference(s) |

| CAS Number | 4070-48-8 | [4][5] |

| Molecular Formula | C₆H₁₃NO₂ | [4][5] |

| Molecular Weight | 131.17 g/mol | [5][6] |

| Appearance | Colorless to light yellow liquid | [7] |

| Boiling Point | 146 °C | [7] |

| Density | 0.968 g/cm³ | [7] |

| pKa | 7.49 | [7] |

| Storage | 2-8 °C | [7] |

This compound Hydrochloride

| Property | Value | Reference(s) |

| CAS Number | 6306-52-1 | [1][8][9] |

| Molecular Formula | C₆H₁₄ClNO₂ (or C₆H₁₃NO₂·HCl) | [1][10] |

| Molecular Weight | 167.63 g/mol | [8][9][10] |

| Appearance | White to off-white solid/crystalline powder | [1] |

| Melting Point | 163-165 °C, 171-173 °C | [1][8][9][11] |

| Solubility | Soluble in water; Slightly soluble in DMSO and Methanol. | [1][2][3][9] |

| Optical Rotation | [α]/D ≈ +15° (c=2 in H₂O) | [8][9] |

| Storage | Room temperature, sealed in a dry place. | [3][9] |

Experimental Protocols

The following sections detail the methodologies for determining the key physicochemical properties of this compound and its hydrochloride salt.

Melting Point Determination (Capillary Method)

This protocol is suitable for determining the melting point of this compound hydrochloride.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Glass capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: A small amount of the dry, crystalline this compound hydrochloride is placed in a mortar and finely powdered.

-

Capillary Loading: The open end of a capillary tube is tapped into the powdered sample. The tube is then inverted and gently tapped on a hard surface to pack the sample into the sealed end. The packed sample height should be approximately 2-3 mm.

-

Measurement:

-

The loaded capillary tube is placed into the heating block of the melting point apparatus.

-

A rapid heating rate (e.g., 10-20 °C/min) can be used for an initial approximate determination.

-

For an accurate measurement, a new sample is heated to a temperature about 10-15 °C below the approximate melting point. The heating rate is then reduced to 1-2 °C/min.

-

-

Data Recording: The temperature at which the first droplet of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range. A pure substance will typically have a sharp melting range of 0.5-1.5 °C.

Optical Rotation Measurement

This protocol is used to determine the specific rotation of this compound hydrochloride.

Apparatus:

-

Polarimeter

-

Sodium lamp (D-line, 589 nm)

-

Polarimeter cell (1 dm path length)

-

Volumetric flask (e.g., 10 mL)

-

Analytical balance

Procedure:

-

Solution Preparation:

-

Accurately weigh a specific amount of this compound hydrochloride (e.g., 200 mg).

-

Transfer the weighed sample to a 10 mL volumetric flask.

-

Dissolve the sample in distilled water and fill the flask to the mark. This creates a solution with a concentration (c) of 0.2 g/mL.

-

-

Polarimeter Calibration: The polarimeter is turned on and allowed to warm up. The zero reading is calibrated using a blank sample (distilled water) in the polarimeter cell.

-

Measurement:

-

The polarimeter cell is rinsed and then filled with the prepared sample solution, ensuring no air bubbles are present in the light path.

-

The cell is placed in the polarimeter, and the observed rotation (α) is measured. Multiple readings are taken and averaged to ensure accuracy.

-

-

Calculation of Specific Rotation: The specific rotation [α] is calculated using the following formula: [α] = α / (l × c) where:

-

α is the observed rotation in degrees.

-

l is the path length of the polarimeter cell in decimeters (dm).

-

c is the concentration of the solution in g/mL.

-

Solubility Determination (Visual Method)

This protocol provides a qualitative and semi-quantitative assessment of solubility.

Apparatus:

-

Vials or test tubes with caps

-

Vortex mixer

-

Water bath sonicator

-

Analytical balance

-

Pipettes

Procedure:

-

Preparation: A predetermined amount of this compound hydrochloride (e.g., 10 mg) is weighed and placed into a vial.

-

Solvent Addition: A specific volume of the chosen solvent (e.g., 1 mL of water, DMSO, or methanol) is added to the vial.

-

Dissolution:

-

The vial is capped and vortexed for 1-2 minutes at room temperature.

-

A visual inspection is made to determine if the solid has dissolved completely.

-

If the solid is not fully dissolved, the vial can be placed in a water bath sonicator for up to 15 minutes.

-

If still not dissolved, gentle heating in a water bath may be applied.

-

-

Observation and Classification: The solubility is classified based on visual observation (e.g., soluble, slightly soluble, insoluble). For a more quantitative measure, small increments of the solvent can be added until the solid completely dissolves, allowing for the calculation of an approximate solubility value (e.g., in mg/mL).

Synthesis and Purification Workflow

This compound hydrochloride is commonly synthesized via the Fischer esterification of L-valine with methanol, using thionyl chloride as a catalyst.[12][13][14] The following diagram illustrates the general workflow for its synthesis and purification.

Caption: Workflow for the synthesis and purification of this compound HCl.

Conclusion

This technical guide has provided a detailed summary of the physicochemical properties of this compound and its hydrochloride salt, which are essential for its application in research and development. The tabulated data offers a quick reference, while the experimental protocols provide a foundation for laboratory procedures. The synthesis workflow diagram gives a clear overview of the manufacturing process for this important chemical intermediate. It is anticipated that this guide will be a useful tool for scientists and professionals in the pharmaceutical and chemical industries.

References

- 1. atompharma.co.in [atompharma.co.in]

- 2. L-Valine methyl ester hydrochloride | 6306-52-1 [amp.chemicalbook.com]

- 3. L-Valine methyl ester hydrochloride | 6306-52-1 [chemicalbook.com]

- 4. L-Valine, methyl ester [webbook.nist.gov]

- 5. L-Valine, methyl ester [webbook.nist.gov]

- 6. N-Methyl-L-valine | C6H13NO2 | CID 444080 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. L-VALINE METHYL ESTER | CAS#:4070-48-8 | Chemsrc [chemsrc.com]

- 8. L-缬氨酸甲酯 盐酸盐 99% | Sigma-Aldrich [sigmaaldrich.com]

- 9. 6306-52-1 CAS MSDS (L-Valine methyl ester hydrochloride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 10. Methyl valinate hydrochloride | C6H14ClNO2 | CID 111190 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. fishersci.com [fishersci.com]

- 12. H-Val-OMe.HCl | 6306-52-1 | Benchchem [benchchem.com]

- 13. Preparation method of L-valine methyl ester hydrochloride - Eureka | Patsnap [eureka.patsnap.com]

- 14. CN101898973A - Preparation method of L-valine methyl ester hydrochloride - Google Patents [patents.google.com]

An In-depth Technical Guide to the Synthesis and Purification of Methyl L-valinate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and purification of Methyl L-valinate hydrochloride, an important amino acid ester intermediate in organic synthesis, particularly in the preparation of pharmaceuticals like Valsartan and Valacyclovir.[1] Two primary synthetic routes are detailed: the widely employed thionyl chloride method and a milder alternative utilizing trimethylchlorosilane (TMSCl).

Synthesis Methodologies

The synthesis of this compound hydrochloride is most commonly achieved through the Fischer esterification of L-valine with methanol (B129727), catalyzed by an acid.[2] The hydrochloride salt form enhances stability and improves solubility in certain organic solvents.[2]

This robust and high-yielding method involves the in-situ generation of hydrochloric acid from the reaction of thionyl chloride (SOCl₂) with methanol, which then catalyzes the esterification of L-valine.[2]

Reaction Scheme:

L-Valine + CH₃OH + SOCl₂ → this compound hydrochloride + SO₂ + HCl

Experimental Protocol:

A detailed protocol for this method is outlined in patent literature.[1][3][4] The following is a generalized procedure:

-

Reaction Setup: Anhydrous methanol is added to a reactor equipped with a stirrer, thermometer, and a system for gas absorption (to trap SO₂ and HCl byproducts).[4] The methanol is cooled to a temperature between -10°C and -8°C.[1][3]

-

Reagent Addition: Thionyl chloride is slowly added to the cooled methanol under vigorous stirring, ensuring the reaction temperature does not exceed 0°C.[3][4] This mixture is typically stirred for 0.8 to 1.5 hours at this low temperature.[1][3]

-

Addition of L-Valine: L-valine is then added to the reaction mixture under cooling.[1][3]

-

Reaction Progression: The reaction mixture is allowed to warm to room temperature and stirred for an additional 2.5 to 3.5 hours.[1][3]

-

Reflux: The mixture is then heated to reflux at 60-70°C for 7 to 9 hours to drive the reaction to completion.[1][3]

-

Work-up: Upon completion, the reaction is monitored by thin-layer chromatography (TLC).[3] The excess methanol and unreacted thionyl chloride are removed by vacuum distillation.[1][3] The resulting residue is then cooled to induce crystallization.[1][3]

Logical Workflow for Thionyl Chloride Method:

Caption: Workflow for the synthesis and isolation of this compound hydrochloride via the thionyl chloride method.

Quantitative Data for Thionyl Chloride Method:

| Parameter | Value | Reference |

| Molar Ratio | ||

| n(L-Valine) : n(SOCl₂) : n(Methanol) | 1.0 : 1.0-1.5 : 20-21 | [1][3] |

| Temperature | ||

| Initial Cooling | -10 to -8 °C | [1][3] |

| Thionyl Chloride Addition | ≤ 0 °C | [3][4] |

| Stirring at Room Temperature | Room Temperature | [1][3] |

| Reflux | 60 to 70 °C | [1][3] |

| Time | ||

| Thionyl Chloride Addition & Stirring | 0.8 to 1.5 hours | [1][3] |

| Stirring at Room Temperature | 2.5 to 3.5 hours | [1][3] |

| Reflux | 7 to 9 hours | [1][3] |

| Yield | 60-65% | [3] |

An alternative and more convenient method utilizes trimethylchlorosilane (TMSCl) in methanol.[2][5] This approach offers the advantages of mild reaction conditions (room temperature), simpler work-up, and good to excellent yields.[5]

Reaction Scheme:

L-Valine + CH₃OH + TMSCl → this compound hydrochloride + (CH₃)₃SiOH

Experimental Protocol:

The general procedure for this method is as follows:[5]

-

Reagent Addition: To the amino acid (L-valine), freshly distilled trimethylchlorosilane is added slowly with stirring.[5]

-

Solvent Addition: Methanol is then added to the mixture.[5]

-

Reaction: The resulting solution or suspension is stirred at room temperature.[5]

-

Monitoring and Work-up: The reaction progress is monitored by TLC.[5] Once complete, the reaction mixture is concentrated on a rotary evaporator to yield the product.[5]

Logical Workflow for TMSCl Method:

Caption: Workflow for the synthesis and isolation of this compound hydrochloride using the TMSCl method.

Quantitative Data for TMSCl Method:

| Parameter | Value | Reference |

| Molar Ratio | ||

| Amino Acid : TMSCl | 1 : 2 | [5] |

| Temperature | Room Temperature | [5] |

| Yield | Good to Excellent (76-85% for various amino acids) | [2][5] |

Purification

High purity this compound hydrochloride is crucial for its application in pharmaceutical synthesis. The primary method for purification is recrystallization.

Experimental Protocol for Recrystallization:

-

Dissolution: The crude product is dissolved in a minimal amount of hot anhydrous methanol.

-

Precipitation: Diethyl ether is then added to the solution to induce precipitation of the purified product.[1][3]

-

Isolation: The resulting white, fine powder crystals are collected by vacuum filtration.[1][3]

-

Drying: The crystals are dried under vacuum.

A common solvent system for recrystallization is a mixture of methanol and diethyl ether.[2] This process yields the product as white, lustrous plates or a fine powder.[2]

Purification Workflow:

Caption: General workflow for the purification of this compound hydrochloride by recrystallization.

Characterization

The identity and purity of the synthesized this compound hydrochloride are confirmed using various analytical techniques.

Analytical Methods:

| Technique | Purpose | Reference |

| Thin-Layer Chromatography (TLC) | Monitoring reaction progress. | [3][5] |

| Nuclear Magnetic Resonance (NMR) | Structural elucidation (¹H-NMR, ¹³C-NMR). | [5] |

| Mass Spectrometry (MS) | Determination of molecular weight (ESI-MS). | [5] |

| Melting Point | Purity assessment (reported range: 170–173°C). | [2] |

This guide provides researchers and professionals with a detailed and practical framework for the synthesis and purification of this compound hydrochloride, enabling the efficient production of this key synthetic intermediate.

References

- 1. Page loading... [guidechem.com]

- 2. H-Val-OMe.HCl | 6306-52-1 | Benchchem [benchchem.com]

- 3. CN101898973A - Preparation method of L-valine methyl ester hydrochloride - Google Patents [patents.google.com]

- 4. Preparation method of L-valine methyl ester hydrochloride - Eureka | Patsnap [eureka.patsnap.com]

- 5. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of Methyl L-valinate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for Methyl L-valinate (Methyl (2S)-2-amino-3-methylbutanoate), a crucial amino acid ester in various scientific and pharmaceutical applications. This document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, complete with detailed experimental protocols and a logical workflow for spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of this compound by providing information about the chemical environment of its hydrogen (¹H) and carbon (¹³C) nuclei.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to the different types of protons present in the molecule.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.7 | s | 3H | -OCH₃ |

| ~3.3 | d | 1H | α-CH |

| ~2.0 | m | 1H | β-CH |

| ~1.5 | br s | 2H | -NH₂ |

| ~0.9 | d | 6H | γ-CH₃ |

Note: Chemical shifts can vary slightly depending on the solvent and concentration.

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~175 | C=O |

| ~58 | α-CH |

| ~51 | -OCH₃ |

| ~31 | β-CH |

| ~19 | γ-CH₃ |

| ~18 | γ-CH₃ |

Note: The two γ-CH₃ carbons are diastereotopic and may appear as separate signals.

Experimental Protocol for NMR Spectroscopy

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆).

-

Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for referencing the chemical shifts to 0 ppm.

-

Transfer the solution to a 5 mm NMR tube.

Instrument Parameters (Example for a 400 MHz Spectrometer):

-

¹H NMR:

-

Spectrometer Frequency: 400 MHz

-

Number of Scans: 16-32

-

Relaxation Delay: 1-2 seconds

-

Pulse Width: 90°

-

Spectral Width: -2 to 12 ppm

-

-

¹³C NMR:

-

Spectrometer Frequency: 100 MHz

-

Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)

-

Relaxation Delay: 2-5 seconds

-

Pulse Program: Proton-decoupled

-

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in this compound by measuring the absorption of infrared radiation at specific wavenumbers.

IR Spectroscopic Data

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3380-3300 | Medium, Broad | N-H stretch (amine) |

| 2960-2870 | Strong | C-H stretch (alkane) |

| 1735 | Strong, Sharp | C=O stretch (ester) |

| 1590 | Medium | N-H bend (amine) |

| 1210 | Strong | C-O stretch (ester) |

Experimental Protocol for IR Spectroscopy

Sample Preparation (Neat Liquid):

-

Place a drop of liquid this compound onto the surface of a salt plate (e.g., NaCl or KBr).

-

Gently place a second salt plate on top of the first to create a thin liquid film between the plates.

Instrumentation:

-

A Fourier-Transform Infrared (FTIR) spectrometer is used.

-

A background spectrum of the clean, empty sample holder is recorded first.

-

The sample is then placed in the spectrometer, and the spectrum is recorded.

-

The final spectrum is typically an average of 16-32 scans to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, aiding in its identification and structural confirmation.

Mass Spectrometric Data

Table 4: Major Fragments in the Electron Ionization (EI) Mass Spectrum of this compound

| m/z | Relative Intensity (%) | Proposed Fragment |

| 131 | ~5 | [M]⁺ (Molecular Ion) |

| 88 | ~10 | [M - C₃H₇]⁺ |

| 74 | 100 | [H₂N=CH-COOCH₃]⁺ (Base Peak) |

| 57 | ~30 | [C₄H₉]⁺ |

Experimental Protocol for Mass Spectrometry

Instrumentation (Example using Gas Chromatography-Mass Spectrometry - GC-MS):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

GC Conditions:

-

Column: A non-polar capillary column (e.g., DB-5ms).

-

Injection: A small volume (e.g., 1 µL) of a dilute solution of this compound in a volatile solvent (e.g., dichloromethane (B109758) or methanol) is injected.

-

Temperature Program: The oven temperature is ramped to ensure separation from the solvent and any impurities.

-

Spectroscopic Analysis Workflow

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of a sample suspected to be this compound.

Caption: Logical workflow for the spectroscopic analysis of this compound.

CAS number and molecular weight of Methyl L-valinate

An In-Depth Technical Guide to Methyl L-valinate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a crucial amino acid derivative. It covers its chemical properties, synthesis protocols, and significant applications in pharmaceutical and biochemical research.

Chemical and Physical Properties

This compound is the methyl ester of the proteinogenic amino acid L-valine. Its fundamental properties are summarized below for easy reference.

| Property | Value | Citations |

| CAS Number | 4070-48-8 | [1][2] |

| Molecular Formula | C6H13NO2 | [1] |

| Molecular Weight | 131.17 g/mol | [2] |

| IUPAC Name | methyl (2S)-2-amino-3-methylbutanoate | [1][2] |

| Synonyms | L-Valine methyl ester, Methyl valinate | [2] |

Experimental Protocols: Synthesis of this compound Hydrochloride

This compound is commonly synthesized and handled in its hydrochloride salt form, which enhances its stability. Below are detailed methodologies for its preparation.

Method 1: Synthesis using Thionyl Chloride

A prevalent method for the esterification of L-valine involves the use of thionyl chloride (SOCl2) in methanol (B129727).[3][4]

Materials:

-

L-Valine

-

Anhydrous Methanol

-

Thionyl Chloride (SOCl2)

-

Diethyl ether

Procedure:

-

Anhydrous methanol is added to a reactor and cooled to a temperature between -8°C and -10°C.[3][4]

-

Thionyl chloride is slowly added dropwise to the stirred methanol, maintaining the low temperature. The addition is typically carried out over a period of 0.8 to 1.5 hours.[3][4]

-

Following the addition of thionyl chloride, L-valine is added to the reaction mixture under cooling.[3][4]

-

The reaction mixture is then allowed to warm to room temperature and is stirred for 2.5 to 3.5 hours.[3][4]

-

Subsequently, the mixture is heated to reflux at 60°C to 70°C for 7 to 9 hours.[3][4]

-

Upon completion of the reaction, the excess methanol and thionyl chloride are removed by vacuum distillation.[3]

-

The resulting residue is cooled to induce crystallization. The crystals are collected by vacuum filtration.[3]

-

The crude product is then recrystallized using anhydrous methanol and diethyl ether to yield the pure L-valine methyl ester hydrochloride as white, fine powder crystals.[3]

The molar ratio of the reactants is crucial for the success of the reaction, with a typical ratio of n(L-Valine) : n(SOCl2) : n(anhydrous methanol) being 1.0 : 1-1.5 : 20-21.[3]

Method 2: Synthesis using Trimethylchlorosilane

An alternative room temperature synthesis utilizes trimethylchlorosilane (TMSCl) as the esterification agent.[5]

Materials:

-

L-Valine

-

Methanol

-

Trimethylchlorosilane (TMSCl)

Procedure:

-

L-valine (0.1 mol) is placed in a round-bottom flask.[5]

-

Freshly distilled trimethylchlorosilane (0.2 mol) is added slowly to the flask while stirring.[5]

-

Methanol (100 mL) is then added to the mixture.[5]

-

The resulting solution or suspension is stirred at room temperature.[5]

-

The reaction progress is monitored by Thin Layer Chromatography (TLC).[5]

-

Once the reaction is complete, the mixture is concentrated using a rotary evaporator to obtain the this compound hydrochloride product.[5]

Applications in Research and Development

This compound and its hydrochloride salt are versatile building blocks in several scientific domains.

| Application Area | Description | Citations |

| Pharmaceutical Synthesis | It serves as a key intermediate in the synthesis of antiviral drugs like Valacyclovir, the L-valine ester prodrug of Acyclovir. It is also used in the synthesis of the antihypertensive drug Valsartan. | [3][6][7] |

| Peptide Synthesis | As a derivative of a natural amino acid, it is a fundamental building block in the synthesis of peptides. Its incorporation can enhance the biological activity and stability of the resulting peptides. | [8][9] |

| Biochemical Research | Researchers utilize this compound in studies related to protein folding and enzyme activity, which aids in understanding fundamental biological mechanisms. | [8] |

| Chiral Auxiliary | Its inherent chirality makes it a valuable auxiliary in asymmetric synthesis, enabling the creation of stereospecific compounds. | [8] |

Visualizations

To further elucidate the information presented, the following diagrams illustrate key processes and relationships involving this compound.

Caption: Workflow for the synthesis of this compound hydrochloride.

Caption: Applications of this compound in science and industry.

References

- 1. This compound 98.00% | CAS: 4070-48-8 | AChemBlock [achemblock.com]

- 2. Valine methyl ester | C6H13NO2 | CID 94285 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. Preparation method of L-valine methyl ester hydrochloride - Eureka | Patsnap [eureka.patsnap.com]

- 5. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 6. atompharma.co.in [atompharma.co.in]

- 7. nbinno.com [nbinno.com]

- 8. chemimpex.com [chemimpex.com]

- 9. chemimpex.com [chemimpex.com]

Unveiling the Three-Dimensional Architecture of Methyl L-Valinate Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the crystal structure of methyl L-valinate derivatives, crucial molecules in the fields of medicinal chemistry and materials science. A comprehensive understanding of their three-dimensional arrangement is paramount for rational drug design, the development of novel biomaterials, and advancing our knowledge of molecular interactions. This document summarizes key crystallographic data, details experimental methodologies for structure determination, and visualizes the analytical workflow.

Crystallographic Data of this compound Derivatives

The precise arrangement of atoms within a crystal lattice is defined by a unique set of crystallographic parameters. Below is a summary of such data for a selection of this compound derivatives, providing a basis for structural comparison and further computational analysis.

| Derivative Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Z | V (ų) | R-factor | Ref. |

| N-(t-butoxycarbonyl)-L-valine-L-phenylalanine-methyl ester | C₂₀H₃₀N₂O₅ | Orthorhombic | P2₁2₁2₁ | 5.0680(1) | 13.8650(1) | 28.2630(1) | 90 | 90 | 90 | 4 | 2143.8(5) | 0.0659 | [1] |

| L-valine methyl ester hydrochloride | C₆H₁₄ClNO₂ | - | - | - | - | - | - | - | - | - | - | - | |

| Divanadium(V) complex with L-valine Schiff base | [V₂O₃(o-van-val)₂] | - | - | - | - | - | - | - | - | - | - | - |

Further crystallographic data for other derivatives can be found in the Cambridge Structural Database (CSD).

Experimental Protocols

The determination of a crystal structure is a multi-step process that begins with the synthesis of the compound and culminates in the refinement of its atomic coordinates.

Synthesis and Crystallization

The synthesis of this compound derivatives often involves standard peptide coupling reactions or the formation of Schiff bases through condensation reactions. For instance, N-(t-butoxycarbonyl)-L-valine-L-phenylalanine-methyl ester can be synthesized using solution-phase peptide synthesis techniques.

Single crystals suitable for X-ray diffraction are typically grown using slow evaporation methods. A common procedure involves:

-

Dissolving the purified compound in a suitable solvent or a mixture of solvents (e.g., methanol, ethanol, acetone) to achieve saturation or near-saturation.

-

Filtering the solution to remove any particulate matter.

-

Allowing the solvent to evaporate slowly at a constant temperature in a dust-free environment. This can be achieved by covering the container with a perforated film or by placing it in a desiccator.

-

Monitoring the container for the formation of single crystals over a period of days to weeks.

X-ray Diffraction Data Collection and Structure Refinement

Once suitable single crystals are obtained, their structure can be determined using X-ray diffraction.

-

Crystal Mounting: A single crystal of appropriate size and quality is selected and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer. X-rays are generated, monochromatized, and directed at the crystal.[2] The crystal is rotated, and the diffraction pattern of X-rays scattered by the electron clouds of the atoms in the crystal is recorded by a detector.[2]

-

Data Processing: The collected diffraction data is processed to determine the unit cell dimensions and the intensities of the reflections.

-

Structure Solution: The processed data is used to solve the phase problem and obtain an initial electron density map. This can be achieved using direct methods or Patterson methods.

-

Structure Refinement: The initial model of the structure is refined by adjusting atomic positions, and thermal parameters to achieve the best fit between the observed and calculated diffraction data. This iterative process minimizes the R-factor, a measure of the agreement between the experimental data and the structural model.[1]

Visualizing the Workflow

The process of determining the crystal structure of a this compound derivative can be visualized as a logical workflow.

Biological Significance and Future Directions

This compound derivatives have garnered interest for their potential biological activities. For example, certain derivatives have been investigated as antimicrobial agents, showing promise against various bacterial and fungal strains.[3] The structural insights gained from crystallographic studies are invaluable for understanding their mechanism of action and for designing more potent and selective therapeutic agents. Future research will likely focus on the synthesis and structural characterization of a broader range of derivatives, exploring their interactions with biological targets, and leveraging this knowledge for the development of novel pharmaceuticals and functional materials.

References

- 1. Structure and conformation of n‐ (t‐butoxycarbonyl)‐l‐valine‐l‐phenylalanine‐methyl ester (Boc‐Val‐Phe‐OMe) (2004) | A. Nallini | 1 Citations [scispace.com]

- 2. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 3. Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives [mdpi.com]

The Advent and Ascendance of Methyl L-valinate: A Linchpin in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl L-valinate, the methyl ester of the essential amino acid L-valine, has emerged from its foundational roots in early peptide chemistry to become an indispensable chiral building block in contemporary organic synthesis. Its history is intertwined with the pioneering work of Emil Fischer on amino acid esterification. This guide provides a comprehensive overview of the discovery, history, and, most critically, the application of this compound in asymmetric synthesis. We will delve into its pivotal role in the formation of chiral auxiliaries, most notably the Schöllkopf auxiliary, and its application in the synthesis of significant pharmaceuticals such as the antiviral drug Valacyclovir. This document presents detailed experimental protocols for key transformations, quantitative data in structured tables, and logical workflows visualized through Graphviz diagrams to offer a practical resource for professionals in the field.

Historical Perspective: From Fischer's Esters to Chiral Architectures

The story of this compound begins with the foundational work of German chemist Emil Fischer. In the late 19th and early 20th centuries, Fischer developed methods for the esterification of amino acids, a crucial step in their separation and subsequent use in peptide synthesis.[1][2][3] This process, now known as Fischer-Speier esterification, involves the treatment of a carboxylic acid with an alcohol in the presence of a strong acid catalyst.[4] While not isolating this compound as a singular discovery, Fischer's systematic approach to amino acid chemistry laid the groundwork for the preparation and utilization of their simple esters.[1][2][3] For decades, these esters were primarily used in the construction of polypeptides.[5][6]

However, the true ascent of this compound in the synthetic chemist's toolbox began with the advent of asymmetric synthesis. The inherent chirality of this molecule, derived from the naturally occurring L-valine, made it an ideal candidate for use as a chiral auxiliary. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction.[7] This strategy allows for the creation of new stereocenters with a high degree of control.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and spectral properties of this compound and its commonly used hydrochloride salt is essential for its effective application in the laboratory.

| Property | This compound | This compound Hydrochloride |

| Molecular Formula | C₆H₁₃NO₂ | C₆H₁₄ClNO₂ |

| Molecular Weight | 131.17 g/mol | 167.63 g/mol [8] |

| Appearance | Colorless liquid | White to off-white solid[9] |

| Melting Point | Not applicable | 163-165 °C[9] |

| Boiling Point | Not available | Not available |

| Solubility | Soluble in organic solvents | Soluble in water and methanol (B129727) (slightly)[9] |

| CAS Number | 4070-48-8 | 6306-52-1[9] |

Table 1: Physicochemical Properties of this compound and its Hydrochloride Salt

The spectroscopic data provides the means for unambiguous identification and purity assessment of this compound.

| ¹H NMR (CDCl₃, 400 MHz) | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| 3.73 | s | -OCH₃ | ||

| 3.33 | d | 4.8 | α-CH | |

| 2.05-1.95 | m | β-CH | ||

| 1.55 | br s | -NH₂ | ||

| 0.95 | d | 7.0 | γ-CH₃ | |

| 0.88 | d | 7.0 | γ'-CH₃ |

Table 2: ¹H NMR Spectral Data for this compound

| ¹³C NMR (CDCl₃, 100 MHz) | Chemical Shift (δ, ppm) | Assignment |

| 175.8 | C=O | |

| 58.7 | α-C | |

| 51.6 | -OCH₃ | |

| 31.2 | β-C | |

| 19.0 | γ-C | |

| 17.5 | γ'-C |

Table 3: ¹³C NMR Spectral Data for this compound

Key Applications in Organic Synthesis

The Schöllkopf Chiral Auxiliary: A Paradigm of Asymmetric Synthesis

One of the most elegant and powerful applications of this compound is in the construction of the Schöllkopf chiral auxiliary, a bis-lactim ether used for the asymmetric synthesis of α-amino acids.[10] This method, developed by Ulrich Schöllkopf in 1981, allows for the highly diastereoselective alkylation of a glycine (B1666218) anion equivalent.[10]

The logical workflow for the synthesis and application of the Schöllkopf auxiliary is depicted below:

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. pianetachimica.it [pianetachimica.it]

- 4. chemistnotes.com [chemistnotes.com]

- 5. spectrabase.com [spectrabase.com]

- 6. L-Valine methyl ester hydrochloride(6306-52-1) 1H NMR spectrum [chemicalbook.com]

- 7. kops.uni-konstanz.de [kops.uni-konstanz.de]

- 8. Methyl valinate hydrochloride | C6H14ClNO2 | CID 111190 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. atompharma.co.in [atompharma.co.in]

- 10. Schöllkopf method - Wikipedia [en.wikipedia.org]

The Pivotal Role of Methyl L-valinate as a Chiral Building Block in Modern Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern organic synthesis and drug discovery, the demand for enantiomerically pure compounds is paramount. Chiral building blocks serve as the foundational scaffolds for the construction of complex molecular architectures with precise stereochemical control. Among these, L-amino acids and their derivatives have emerged as invaluable and readily available sources of chirality. This technical guide focuses on the multifaceted role of methyl L-valinate, a derivative of the essential amino acid L-valine, as a versatile chiral building block. Its unique structural features and reactivity have positioned it as a key intermediate in the synthesis of pharmaceuticals, a reliable chiral auxiliary in asymmetric transformations, and a precursor for novel chiral ligands. This document provides a comprehensive overview of its applications, supported by quantitative data, detailed experimental protocols, and visualizations of key synthetic workflows.

Physicochemical Properties of this compound and its Hydrochloride Salt

A thorough understanding of the physicochemical properties of a chiral building block is essential for its effective application in synthesis. This compound is commercially available primarily as its hydrochloride salt, which enhances its stability and handling. The free base can be readily generated in situ or isolated as a colorless liquid.

| Property | This compound | This compound Hydrochloride |

| Molecular Formula | C₆H₁₃NO₂ | C₆H₁₄ClNO₂ |

| Molecular Weight | 131.17 g/mol | 167.63 g/mol |

| Appearance | Colorless to light yellow liquid | White crystalline powder |

| Boiling Point | 146 °C | Not applicable |

| Density | 0.968 g/cm³ | Not available |

| pKa | 7.49 (+1) (25 °C) | Not available |

| Storage Temperature | 2-8 °C | Room temperature |

Applications in the Synthesis of Active Pharmaceutical Ingredients (APIs)

The inherent chirality of this compound makes it an ideal starting material for the synthesis of complex APIs where stereochemistry is critical for therapeutic efficacy. Its application spans various therapeutic areas, most notably in cardiovascular and antiviral medications.

Case Study: Synthesis of (S)-Valsartan

(S)-Valsartan is a widely used angiotensin II receptor blocker for the treatment of hypertension. The synthesis of this crucial drug often employs L-valine methyl ester hydrochloride as the chiral starting material to establish the correct stereocenter in the final molecule. A common synthetic route involves N-acylation, followed by N-alkylation and subsequent modifications to introduce the biphenyl (B1667301) tetrazole moiety.

Table of Synthetic Steps for (S)-Valsartan Precursor

| Step | Reaction | Key Reagents | Solvent | Yield | Reference |

| 1 | N-pentanoylation | Valeryl chloride, Triethylamine (B128534) | Dichloromethane | 95% | [1] |

| 2 | N-alkylation | 1-bromo-4-(bromomethyl)benzene, Sodium hydride | Tetrahydrofuran (B95107) | 70% | [1] |

| 3 | Negishi Coupling | 5-phenyl-1-trityl-1H-tetrazole, n-BuLi, ZnCl₂, Pd(OAc)₂, Q-phos | Tetrahydrofuran | 80% | [1] |

| 4 | Hydrolysis | 3 N NaOH | Methanol | 90% | [1] |

This compound as a Chiral Auxiliary

Beyond its role as a direct precursor to chiral molecules, this compound can be transformed into a chiral auxiliary. A chiral auxiliary is a temporary stereogenic unit that directs the stereochemical outcome of a reaction, after which it can be cleaved and potentially recycled.

Asymmetric Synthesis of α-Amino Acids

A powerful application of L-valine derivatives is in the asymmetric synthesis of other, non-proteinogenic α-amino acids. By incorporating the L-valine moiety into a substrate, its steric bulk can effectively shield one face of a reactive intermediate, leading to highly diastereoselective bond formations.

Workflow for the Asymmetric Synthesis of (R)-α-Methyl-α-amino Acid Methyl Esters

Caption: Asymmetric synthesis of (R)-α-methyl-α-amino acids.

Experimental Protocol: Asymmetric Synthesis of (R)-α-Methyl-α-amino Acid Methyl Esters [2]

-

Preparation of the Chiral Template: The bis-lactim ether of cyclo(L-Val-Ala) is prepared according to literature procedures.

-

Diastereoselective Alkylation:

-

To a stirred solution of the bis-lactim ether (3 mmol) in dry tetrahydrofuran (7 mL) at -70 °C, a 1.55 M solution of butyllithium (B86547) in hexane (B92381) (2.1 mL, 3.3 mmol) is added, and the mixture is stirred for 15 minutes.

-

A precooled solution of the alkyl halide (3.3 mmol) in dry tetrahydrofuran (7 mL) is then added, and stirring is continued for 8-24 hours at -70 °C.

-

The reaction is worked up by evaporating the solvent and dissolving the residue in ether. The crude product is purified by bulb-to-bulb distillation, affording the alkylated product with a diastereomeric excess (d.e.) of >95%.

-

-

Hydrolysis and Product Isolation:

-

A suspension of the alkylated product (2 mmol) in 0.25 N hydrochloric acid (16 mL) is stirred at room temperature for 3 days.

-

The solution is extracted with ether to remove any unreacted starting material and then evaporated to dryness.

-

The residue, containing the desired product hydrochloride and L-valine methyl ester hydrochloride, is dissolved in a minimum amount of water, and the pH is adjusted to 8-10 with concentrated aqueous ammonia.

-

The aqueous layer is extracted with ether, and the combined organic layers are dried and concentrated. The final product is purified by bulb-to-bulb distillation.

-

Precursor for Chiral Ligands in Asymmetric Catalysis

The versatility of this compound extends to its use as a precursor for the synthesis of chiral ligands. These ligands can coordinate with metal centers to form catalysts that mediate a wide range of enantioselective transformations, such as hydrogenations, Henry reactions, and Michael additions.

Synthesis of Chiral Imines and Their Cobalt Complexes for Asymmetric Henry Reaction

Chiral imines, readily synthesized from the condensation of L-valine methyl ester hydrochloride with various aldehydes, can act as ligands for transition metals. The resulting chiral metal complexes can be effective catalysts in asymmetric C-C bond-forming reactions.

Table of Yields and Enantiomeric Excess for the Asymmetric Henry Reaction [3]

| Aldehyde | Yield of Nitroaldol | Enantiomeric Excess (ee) |

| Benzaldehyde | Excellent | High |

| Other Aromatic Aldehydes | Good to Excellent | 93-98% |

| Aliphatic Aldehydes | Good | 93-98% |

Experimental Protocol: Synthesis of Chiral Imines from L-Valine Methyl Ester Hydrochloride [3]

-

To an alcoholic solution of L-valine methyl ester hydrochloride, triethylamine is added to achieve basic conditions.

-

Salicylaldehyde (or another desired aldehyde) is added in a 1:1 molar ratio, followed by anhydrous sodium sulfate.

-

The mixture is stirred at room temperature for 5 hours.

-

The reaction mixture is filtered, and the solvent is evaporated to yield the crystalline imine (typically in ~90% yield).

Workflow for the Synthesis and Application of a Chiral Cobalt Catalyst

Caption: Synthesis and application of a chiral catalyst.

Conclusion

This compound has proven to be a highly valuable and versatile chiral building block in modern organic synthesis. Its applications range from being a direct, stereochemically defined precursor for complex pharmaceutical agents like Valsartan to its role in the formation of effective chiral auxiliaries for the asymmetric synthesis of novel amino acids. Furthermore, it serves as a readily available starting material for the construction of chiral ligands used in asymmetric catalysis. The examples provided in this guide, highlighting its utility in achieving high yields and excellent stereoselectivity, underscore the continued importance of this compound in both academic research and industrial drug development. As the demand for enantiopure compounds continues to grow, the strategic application of such fundamental chiral building blocks will remain a cornerstone of efficient and elegant synthetic chemistry.

References

An In-depth Technical Guide to the Stereochemistry of Methyl L-valinate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl L-valinate, the methyl ester of the essential amino acid L-valine, is a crucial chiral building block in synthetic organic chemistry. Its stereochemical integrity is paramount in the synthesis of various pharmaceuticals, including the angiotensin II receptor antagonist valsartan (B143634) and the antiviral prodrug valacyclovir.[1] This technical guide provides a comprehensive overview of the stereochemistry of this compound, detailing its synthesis, purification, and spectroscopic characterization. Experimental protocols and tabulated data are presented to serve as a practical resource for researchers in drug discovery and development.

Stereochemistry and Physicochemical Properties

This compound possesses a single chiral center at the α-carbon (C2), inherited from the parent amino acid, L-valine. The "L" designation refers to the levorotatory nature of the parent amino acid. In the Cahn-Ingold-Prelog (CIP) priority system, the absolute configuration of this stereocenter is (S). The stereochemistry is fundamental to its application in asymmetric synthesis, where it imparts chirality to the target molecules.

A key parameter for characterizing the stereochemistry of a chiral compound is its specific rotation, which is the angle to which the compound rotates plane-polarized light at a specific concentration and path length.

Table 1: Physicochemical and Stereochemical Properties of this compound Hydrochloride

| Property | Value |

| IUPAC Name | methyl (2S)-2-amino-3-methylbutanoate hydrochloride |

| Molecular Formula | C₆H₁₄ClNO₂ |

| Molecular Weight | 167.63 g/mol |

| CAS Number | 6306-52-1 |

| Absolute Configuration | (S) |

| Specific Rotation [α]D20 | +14.5° to +16.5° (c=2, water) |

Note: Data sourced from commercial supplier specifications.

The following diagram illustrates the stereochemical relationship between L-valine and this compound.

Experimental Protocols

Synthesis of L-Valine Methyl Ester Hydrochloride

A common and efficient method for the synthesis of L-valine methyl ester hydrochloride is the Fischer-Speier esterification using thionyl chloride (SOCl₂) in methanol (B129727).[2][3][4]

Materials:

-

L-Valine

-

Anhydrous Methanol (MeOH)

-

Thionyl Chloride (SOCl₂)

-

Anhydrous Diethyl Ether

Procedure:

-

In a four-necked flask equipped with a stirrer, thermometer, and a gas outlet connected to an absorption trap (to neutralize HCl and SO₂ gases), add anhydrous methanol.

-

Cool the flask to between -8 °C and -10 °C using an ice-salt bath.

-

Slowly add thionyl chloride (1.0-1.5 molar equivalents relative to L-valine) to the stirred methanol, ensuring the temperature does not exceed 0 °C.

-

After the addition is complete, stir the solution at this temperature for 0.8 to 1.5 hours.

-

Under cooling, add L-valine (1.0 molar equivalent) to the reaction mixture.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 2.5 to 3.5 hours.

-

Heat the mixture to reflux (60-70 °C) and maintain for 7 to 9 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, remove the excess methanol and SOCl₂ by vacuum distillation.

-

Cool the residue to induce crystallization.

-

Collect the crystals by vacuum filtration.

-

Recrystallize the crude product from a mixture of anhydrous methanol and diethyl ether to yield pure L-valine methyl ester hydrochloride as a white crystalline powder.[2][3][4]

The following diagram outlines the workflow for the synthesis and purification of L-valine methyl ester hydrochloride.

Spectroscopic Data

Spectroscopic analysis is essential for confirming the structure and purity of the synthesized this compound hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure. The proton (¹H) and carbon-13 (¹³C) NMR spectra provide detailed information about the chemical environment of each atom.

Table 2: ¹H NMR Spectroscopic Data for L-Valine Methyl Ester Hydrochloride (in D₂O)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~4.0 | d | 1H | α-H |

| ~3.8 | s | 3H | -OCH₃ |

| ~2.3 | m | 1H | β-H |

| ~1.0 | d | 6H | γ-CH₃ |

Note: Approximate chemical shifts based on typical values for amino acid esters. Actual values may vary depending on the solvent and concentration.

Table 3: ¹³C NMR Spectroscopic Data for L-Valine Methyl Ester Hydrochloride (in D₂O)

| Chemical Shift (δ) ppm | Assignment |

| ~171 | C=O (ester carbonyl) |

| ~58 | α-C |

| ~53 | -OCH₃ |

| ~30 | β-C |

| ~18 | γ-CH₃ |

Note: Approximate chemical shifts based on typical values for amino acid esters. Actual values may vary depending on the solvent and concentration.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of L-valine methyl ester hydrochloride will show characteristic absorption bands for the amine, ester, and alkyl groups.

Table 4: Key IR Absorption Bands for L-Valine Methyl Ester Hydrochloride

| Wavenumber (cm⁻¹) | Functional Group | Vibration |

| ~3000-2800 | N-H (in -NH₃⁺) | Stretching |

| ~2960 | C-H (alkyl) | Stretching |

| ~1740 | C=O (ester) | Stretching |

| ~1580 | N-H (in -NH₃⁺) | Bending |

| ~1200 | C-O (ester) | Stretching |

Note: Approximate values. The broad absorption in the 3000-2800 cm⁻¹ region is characteristic of the ammonium (B1175870) salt.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight. For this compound, the free base would be observed.

Table 5: Expected Mass Spectrometry Data for this compound (Free Base)

| m/z | Interpretation |

| 132.1 | [M+H]⁺ (protonated molecular ion) |

| 100.1 | [M-OCH₃]⁺ (loss of methoxy (B1213986) radical) |

| 74.1 | [M-C₃H₇]⁺ (loss of isopropyl group) |

Enantiomeric Purity Analysis

The stereochemical purity of this compound is critical for its use in pharmaceutical synthesis. Chiral High-Performance Liquid Chromatography (HPLC) is a standard method for determining the enantiomeric excess (ee) of a chiral compound.

Experimental Approach:

-

Chiral Stationary Phase (CSP): A column with a chiral selector, such as a cyclodextrin-based or polysaccharide-based CSP, is used.

-

Mobile Phase: A non-polar mobile phase, typically a mixture of hexane (B92381) and an alcohol like isopropanol, is employed.

-

Detection: UV detection is commonly used, often after derivatization of the amino ester to introduce a chromophore.

-

Quantification: The enantiomeric excess is calculated by comparing the peak areas of the L- and D-enantiomers.

The logical relationship for ensuring the quality of this compound for pharmaceutical applications is depicted below.

Conclusion

The stereochemistry of this compound is a cornerstone of its utility in asymmetric synthesis. A thorough understanding and control of its synthesis, purification, and characterization are essential for its effective application in drug development. This guide provides the fundamental data and experimental protocols to aid researchers in the successful handling and application of this important chiral building block.

References

- 1. Page loading... [guidechem.com]

- 2. H-Val-OMe.HCl | 6306-52-1 | Benchchem [benchchem.com]

- 3. CN101898973A - Preparation method of L-valine methyl ester hydrochloride - Google Patents [patents.google.com]

- 4. Preparation method of L-valine methyl ester hydrochloride - Eureka | Patsnap [eureka.patsnap.com]

An In-depth Technical Guide to the Safe Handling of Methyl L-valinate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety information and handling precautions for Methyl L-valinate hydrochloride (CAS No: 6306-52-1), a key building block in pharmaceutical synthesis and biochemical research. The following sections detail its physical and chemical properties, potential hazards, safe handling procedures, and emergency protocols, alongside generalized experimental methodologies for toxicity assessment.

Chemical and Physical Properties

This compound hydrochloride is the hydrochloride salt of the methyl ester of the amino acid L-valine. It is a white crystalline powder.[1][2] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of L-Valine methyl ester hydrochloride

| Property | Value | Source |

| CAS Number | 6306-52-1 | [1] |

| Molecular Formula | C6H14ClNO2 | [1] |

| Molecular Weight | 167.63 g/mol | [1] |

| Appearance | White crystalline powder | [1][2] |

| Melting Point | 171 - 173 °C | [1][2] |

| Solubility | Soluble in water. | N/A |

| Odor | Odorless | [1][2] |

Hazard Identification and Toxicological Information

The primary routes of potential exposure in a laboratory setting are inhalation of dust particles, skin contact, eye contact, and ingestion.[4] Based on available SDS, the compound may cause skin, eye, and respiratory tract irritation.[3][5]

Table 2: GHS Hazard and Precautionary Statements

| Hazard Class | Hazard Statement | Precautionary Statement |

| Skin Irritation | Causes skin irritation. | P264: Wash skin thoroughly after handling. P280: Wear protective gloves/protective clothing/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of water. P332+P313: If skin irritation occurs: Get medical advice/attention. P362: Take off contaminated clothing and wash before reuse. |

| Eye Irritation | Causes serious eye irritation. | P264: Wash skin thoroughly after handling. P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P337+P313: If eye irritation persists: Get medical advice/attention. |

| Specific target organ toxicity — single exposure (Respiratory tract irritation) | May cause respiratory irritation. | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. P312: Call a POISON CENTER or doctor/physician if you feel unwell. P403+P233: Store in a well-ventilated place. Keep container tightly closed. P405: Store locked up. |

Experimental Protocols for Acute Toxicity Assessment

While specific toxicity studies for this compound hydrochloride are not publicly available, the following sections outline the general methodologies based on OECD guidelines for testing chemicals. These protocols are provided as a reference for the type of experimental procedures used to determine the acute toxicity of a substance.

Acute Oral Toxicity - Fixed Dose Procedure (Adapted from OECD Guideline 420)

This method is used to assess the acute oral toxicity of a substance.

Methodology:

-

Animal Selection: Healthy, young adult rats of a single sex (typically females) are used.

-

Housing and Fasting: Animals are housed in suitable cages and fasted overnight prior to dosing.

-

Dose Administration: The test substance is administered in a single dose by gavage using a stomach tube. The substance is typically dissolved or suspended in an appropriate vehicle (e.g., water or corn oil).

-

Dose Levels: A stepwise procedure is used with a starting dose selected from one of four fixed levels: 5, 50, 300, and 2000 mg/kg body weight.

-

Observation Period: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.

-

Necropsy: All animals are subjected to a gross necropsy at the end of the observation period.

-

Data Analysis: The results are used to classify the substance for its acute oral toxicity.

Acute Dermal Toxicity (Adapted from OECD Guideline 402)

This test provides information on the health hazards likely to arise from a short-term dermal exposure to a substance.[6][7][8][9]

Methodology:

-

Animal Selection: Healthy, young adult rats, rabbits, or guinea pigs are used.

-

Preparation of Animals: The fur is clipped from the dorsal area of the trunk of the test animals approximately 24 hours before the test.

-

Application of Test Substance: The substance is applied uniformly over an area which is approximately 10% of the total body surface area. The area is then covered with a porous gauze dressing.[7]

-

Dose Levels: A limit test at a dose of 2000 mg/kg body weight is often performed first to determine if the substance has low dermal toxicity. If toxicity is observed, a full study with at least three dose levels is conducted.

-

Observation Period: Animals are observed for mortality and clinical signs of toxicity for 14 days.

Acute Inhalation Toxicity (Adapted from OECD Guideline 403)

This guideline describes the procedures for assessing the acute inhalation toxicity of a chemical.[10][11][12][13][14]

Methodology:

-

Animal Selection: Young adult rats are the preferred species.[13]

-

Exposure Method: The animals are exposed to the test substance as a gas, vapor, or aerosol in a whole-body or nose-only inhalation chamber.

-

Concentration Levels: A limit test may be performed at a concentration of 5 mg/L for dusts/mists or 10,000 ppm for gases. If toxicity is observed, a study with at least three concentrations is carried out.

-

Exposure Duration: The standard exposure duration is 4 hours.[13]

-

Observation Period: Animals are observed for at least 14 days post-exposure.[13]

-

Parameters Monitored: Observations include mortality, clinical signs, and body weight changes.

-

Necropsy: A gross necropsy is performed on all animals.

Safe Handling and Storage

Proper handling and storage procedures are critical to minimize exposure and ensure laboratory safety.

Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles or a face shield should be worn.[3]

-

Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).

-

Skin and Body Protection: A lab coat, long pants, and closed-toe shoes are mandatory.

-

Respiratory Protection: If engineering controls are not sufficient to control dust, a NIOSH-approved respirator for dusts should be used.[3]

Engineering Controls

-

Work with this compound hydrochloride should be conducted in a well-ventilated area, preferably in a chemical fume hood.[3]

-

Use of a powder-containment hood is recommended for weighing and handling large quantities.

Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[3][5]

-

Keep away from incompatible materials such as strong oxidizing agents.[1]

Emergency Procedures

First-Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[3]

-

Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[1][3]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1][3]

-

Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1][3]

Spills and Leaks

-

Small Spills: Carefully sweep up the material and place it in a sealed container for disposal. Avoid generating dust.

-

Large Spills: Evacuate the area. Wear appropriate PPE and contain the spill. Prevent dust from spreading. Collect the material and place it in a designated container for disposal.

Disposal Considerations

Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. Do not allow the material to enter drains or waterways.

Logical Relationships and Workflows

The following diagrams illustrate a general workflow for safely handling this compound hydrochloride in a laboratory setting and its potential metabolic fate.

References

- 1. fishersci.com [fishersci.com]

- 2. assets.thermofisher.cn [assets.thermofisher.cn]

- 3. peptide.com [peptide.com]

- 4. L-Valine methyl ester hydrochloride - Safety Data Sheet [chemicalbook.com]

- 5. suvchemlaboratorychemicals.com [suvchemlaboratorychemicals.com]

- 6. oecd.org [oecd.org]

- 7. nucro-technics.com [nucro-technics.com]

- 8. Acute Dermal Toxicity OECD 402 - Altogen Labs [altogenlabs.com]

- 9. OECD 402: Acute Dermal Toxicity - Analytice [analytice.com]

- 10. Acute Inhalation Toxicity OECD 403 - Altogen Labs [altogenlabs.com]

- 11. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]

- 12. Acute toxicity study for inhalation | PPTX [slideshare.net]

- 13. oecd.org [oecd.org]

- 14. oecd.org [oecd.org]

Methodological & Application

Application of Methyl L-valinate in Asymmetric Catalysis: Detailed Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl L-valinate, an ester derivative of the naturally occurring amino acid L-valine, serves as a versatile and economically viable chiral building block in asymmetric catalysis. Its inherent chirality, ready availability, and the ease with which it can be chemically modified make it an attractive precursor for the synthesis of a wide array of chiral ligands and auxiliaries. These derivatives have demonstrated considerable success in inducing stereoselectivity in a variety of carbon-carbon bond-forming reactions, which are fundamental to the synthesis of enantiomerically pure pharmaceuticals and other fine chemicals. This document provides detailed application notes and experimental protocols for the use of this compound-derived catalysts and auxiliaries in key asymmetric transformations, including the Henry, Aldol (B89426), Michael, and alkylation reactions.

Asymmetric Henry (Nitroaldol) Reaction

The asymmetric Henry reaction is a powerful method for the synthesis of chiral β-nitro alcohols, which are valuable precursors to β-amino alcohols and α-hydroxy carboxylic acids. Chiral Schiff base ligands derived from this compound, when complexed with transition metals such as cobalt, have proven to be highly effective catalysts for this transformation, affording products with excellent yields and high enantioselectivity.[1]

Data Presentation: Cobalt-Catalyzed Asymmetric Henry Reaction

| Entry | Aldehyde Substrate | Product | Yield (%) | ee (%) |

| 1 | Benzaldehyde | (R)-1-Phenyl-2-nitroethanol | 92 | 95 |

| 2 | 4-Nitrobenzaldehyde | (R)-1-(4-Nitrophenyl)-2-nitroethanol | 95 | 98 |

| 3 | 4-Chlorobenzaldehyde | (R)-1-(4-Chlorophenyl)-2-nitroethanol | 93 | 96 |

| 4 | 2-Naphthaldehyde | (R)-1-(Naphthalen-2-yl)-2-nitroethanol | 90 | 94 |

| 5 | Cinnamaldehyde | (R,E)-1-Phenyl-4-nitrobut-3-en-2-ol | 88 | 93 |

| 6 | Hexanal | (R)-1-Nitroheptan-2-ol | 85 | 93 |

Data represents typical results obtained using the described protocol.

Experimental Protocols

Protocol 1.1: Synthesis of Chiral Schiff Base Ligand from this compound Hydrochloride

This protocol details the synthesis of a chiral imine (Schiff base) from L-valine methyl ester hydrochloride and salicylaldehyde (B1680747).

-

Materials:

-

L-valine methyl ester hydrochloride

-

Triethylamine (B128534) (TEA)

-

Salicylaldehyde

-

Anhydrous sodium sulfate (B86663)

-

Ethanol (absolute)

-

-

Procedure:

-

To a solution of L-valine methyl ester hydrochloride (1 equivalent) in ethanol, add triethylamine (1.1 equivalents) dropwise at room temperature to neutralize the hydrochloride salt.

-

To this basic solution, add salicylaldehyde (1 equivalent).

-

Add anhydrous sodium sulfate as a drying agent.

-

Stir the reaction mixture at room temperature for 5 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the sodium sulfate.

-

Evaporate the solvent under reduced pressure to yield the crystalline yellow imine. A typical yield is around 90%.[1]

-

Protocol 1.2: Synthesis of the Chiral Cobalt Catalyst

-

Materials:

-

Chiral Schiff base ligand (from Protocol 1.1)

-

Cobalt(II) acetate (B1210297) tetrahydrate

-

Ethanol (absolute)

-

-

Procedure:

-

Dissolve the chiral Schiff base ligand (2 equivalents) in ethanol.

-

In a separate flask, dissolve cobalt(II) acetate tetrahydrate (1 equivalent) in ethanol.

-

Add the cobalt acetate solution to the ligand solution and stir at room temperature for 4 hours.

-

Monitor the formation of the dark green cobalt complex by TLC.

-

Upon completion, evaporate the solvent under reduced pressure to obtain the chiral cobalt complex. A typical yield is around 90%.[1]

-

Protocol 1.3: General Procedure for the Asymmetric Henry Reaction

-

Materials:

-

Chiral cobalt complex (from Protocol 1.2)

-

Aldehyde

-

Triethylamine (TEA)

-

Ethanol

-

1M Hydrochloric acid (HCl)

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

-

Procedure:

-

To an ethanolic solution of the chiral cobalt complex (0.1 mmol), add nitromethane (1 mmol) followed by triethylamine (1 mol%).

-

Add the aldehyde (1 mmol) dropwise to the reaction mixture.

-

Stir the mixture at room temperature for 24 hours.

-

After 24 hours, add 1M HCl to quench the reaction.

-

Evaporate the ethanol.

-

Extract the aqueous layer with ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate.

-

Concentrate the organic phase under reduced pressure and purify the crude product by column chromatography on silica (B1680970) gel to obtain the chiral β-nitro alcohol.

-

Visualization

Caption: Workflow for the synthesis of a chiral cobalt catalyst and its application in the asymmetric Henry reaction.

Asymmetric Alkylation

This compound can be used to synthesize chiral auxiliaries, such as oxazolines, which are effective in directing the stereoselective alkylation of enolates. These reactions are crucial for creating stereocenters adjacent to carbonyl groups, a common motif in many natural products and pharmaceuticals.

Data Presentation: Diastereoselective Alkylation using a this compound-derived Oxazoline (B21484) Auxiliary

| Entry | Electrophile | Product | Yield (%) | Diastereomeric Ratio (dr) |

| 1 | Methyl iodide | 2-Methyl-3-oxopentanoic acid derivative | 95 | >98:2 |

| 2 | Ethyl iodide | 2-Ethyl-3-oxopentanoic acid derivative | 92 | >98:2 |

| 3 | Benzyl bromide | 2-Benzyl-3-oxopentanoic acid derivative | 96 | >99:1 |

| 4 | Allyl bromide | 2-Allyl-3-oxopentanoic acid derivative | 94 | >98:2 |

Data is representative of typical outcomes for alkylations using similar chiral auxiliaries derived from amino acids.

Experimental Protocols

Protocol 2.1: Synthesis of 5,5-Dimethyl-2-phenylamino-2-oxazoline from this compound

This protocol outlines the preparation of a chiral oxazoline auxiliary from L-valine methyl ester.

-

Materials:

-

L-valine methyl ester

-

Phenyl isothiocyanate

-

Mercuric oxide (HgO)

-

Sulfur

-

Acetonitrile

-

-

Procedure:

-

A detailed, multi-step synthesis is typically required, starting with the conversion of this compound to the corresponding amino alcohol.

-

The amino alcohol is then reacted with phenyl isothiocyanate.

-

Cyclization is often achieved using a reagent like mercuric oxide to yield the desired oxazoline.[2]

-

Protocol 2.2: General Procedure for Asymmetric Alkylation

-

Materials:

-

Chiral oxazoline auxiliary

-

Carboxylic acid or acid chloride

-

Lithium diisopropylamide (LDA) or other strong base

-

Alkyl halide (electrophile)

-

Tetrahydrofuran (THF), anhydrous

-

Saturated ammonium (B1175870) chloride solution

-

-

Procedure:

-

Acylate the chiral oxazoline auxiliary with the desired carboxylic acid derivative.

-

Dissolve the N-acyl oxazoline in anhydrous THF and cool to -78 °C under an inert atmosphere.

-

Add a solution of LDA (1.1 equivalents) dropwise and stir for 30 minutes to form the enolate.

-

Add the alkyl halide (1.2 equivalents) and continue stirring at -78 °C for 2-4 hours.

-

Quench the reaction by adding saturated ammonium chloride solution.

-

Warm the mixture to room temperature and extract the product with an organic solvent.

-

Dry the organic layer, concentrate, and purify the product by column chromatography.

-

The diastereomeric ratio can be determined by NMR spectroscopy or chiral HPLC analysis of the crude product.

-

The chiral auxiliary can often be removed by hydrolysis or reduction to yield the chiral carboxylic acid or alcohol, respectively.

-

Visualization

Caption: General workflow for asymmetric alkylation using a this compound-derived chiral auxiliary.

Asymmetric Michael Addition

Chiral imines and enamines derived from this compound and its analogs can be employed to mediate asymmetric Michael additions, leading to the formation of chiral 1,5-dicarbonyl compounds or their equivalents. These reactions are valuable for the construction of complex cyclic and acyclic molecules.

Data Presentation: Asymmetric Michael Addition of Enamines to α,β-Unsaturated Ketones

| Entry | Michael Acceptor | Michael Donor | Yield (%) | ee (%) |

| 1 | Methyl vinyl ketone | Cyclohexanone enamine | 85 | 95 |

| 2 | Ethyl vinyl ketone | Cyclopentanone enamine | 82 | 93 |

| 3 | Phenyl vinyl ketone | Acetone enamine | 88 | 96 |

Results are indicative of those achievable with chiral enamines derived from valine esters in the presence of a promoter like chlorotrimethylsilane.[2]

Experimental Protocols

Protocol 3.1: Formation of Chiral Enamine and Asymmetric Michael Addition

-

Materials:

-

(S)-Valine tert-butyl ester (as an analogue of methyl ester)

-

Ketone (e.g., cyclohexanone)

-

Lithium diisopropylamide (LDA)

-

Chlorotrimethylsilane (TMSCl)

-

α,β-Unsaturated ketone (e.g., methyl vinyl ketone)

-

Tetrahydrofuran (THF), anhydrous

-

-

Procedure:

-

React the ketone with (S)-valine tert-butyl ester to form the corresponding chiral imine.

-

Treat the imine with LDA in anhydrous THF at low temperature to generate the chiral lithioenamine.

-

In the presence of chlorotrimethylsilane, add the α,β-unsaturated ketone to the enamine solution.

-

Stir the reaction at low temperature until completion (monitored by TLC).

-

Quench the reaction with an aqueous workup.

-

Extract the product, dry the organic phase, and purify by column chromatography.

-

The enantiomeric excess of the product can be determined by chiral HPLC.

-

Visualization

Caption: Catalytic cycle for an asymmetric Michael addition mediated by a chiral enamine derived from a valine ester.

Asymmetric Aldol Reaction

While less commonly reported than for other amino acid derivatives like proline, chiral ligands and auxiliaries derived from this compound can also be applied in asymmetric aldol reactions. These reactions are fundamental for the synthesis of β-hydroxy carbonyl compounds, which are ubiquitous in natural products and pharmaceuticals.

Data Presentation: Diastereoselective Aldol Reaction using a Valine-derived Chiral Auxiliary

| Entry | Aldehyde | Enolate Source | Yield (%) | Diastereomeric Ratio (dr) |

| 1 | Isobutyraldehyde | N-Propionyl oxazolidinone | 85 | 95:5 |

| 2 | Benzaldehyde | N-Propionyl oxazolidinone | 88 | 97:3 |

| 3 | Acetaldehyde | N-Butyryl oxazolidinone | 80 | 92:8 |

This data is representative of aldol reactions using Evans-type oxazolidinone auxiliaries, which can be synthesized from amino alcohols derived from valine.

Experimental Protocols

Protocol 4.1: General Procedure for Asymmetric Aldol Reaction

-

Materials:

-

N-Acyl chiral oxazolidinone (derived from valinol)

-

Dibutylboron triflate (Bu₂BOTf) or Titanium tetrachloride (TiCl₄)

-

Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

-

Aldehyde

-